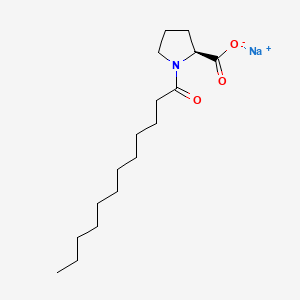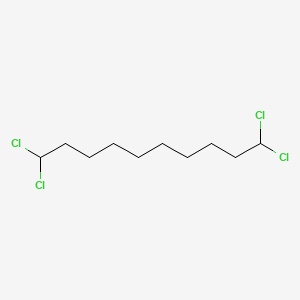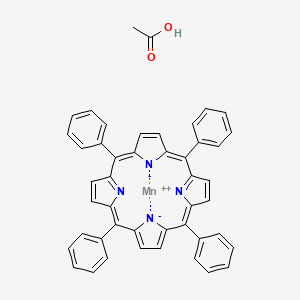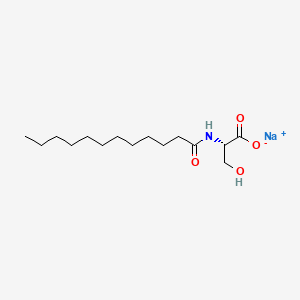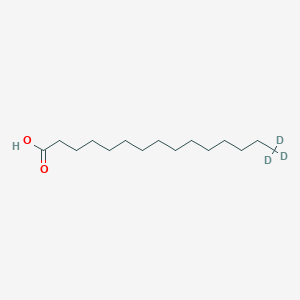
Pentadecanoic-15,15,15-D3 acid
Overview
Description
Pentadecanoic-15,15,15-D3 acid, also known as Pentadecanoic acid, is an odd-chain saturated fatty acid . It is a colorless solid and is intended for use as an internal standard for the quantification of pentadecanoic acid by GC- or LC-MS . It is found in esterified form in the lipids of many bacterial species and in the milk fat of ruminants .
Molecular Structure Analysis
The molecular formula of Pentadecanoic-15,15,15-D3 acid is C15H27D3O2 . The molecular weight is 245.42 . The IUPAC name is Pentadecanoic acid and the molecular formula is C15H30O2 .
Chemical Reactions Analysis
Pentadecanoic acid has been found to have broad activities relevant to protecting cardiometabolic, immune, and liver health . It activates AMPK and inhibits mTOR, both of which are core components of the human longevity pathway .
Physical And Chemical Properties Analysis
Pentadecanoic acid is a colorless solid . Its molecular formula is CH3(CH2)13CO2H . The molecular weight of Pentadecanoic acid is 242.3975 .
Scientific Research Applications
Medical Imaging and Diagnosis
Pentadecanoic acid derivatives, such as 15-(p-iodophenyl) pentadecanoic acid and its radioactively labeled versions, are used extensively in medical imaging, particularly in cardiac diagnostics. These compounds are effective in studying myocardial fatty acid metabolism, which is crucial in diagnosing heart diseases.
- PET Imaging : The synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction is used for experimental studies in animal PET imaging. MePPA is an alternative to radioiodinated 15-(4-iodophenyl)pentadecanoic acid (IPPA) for imaging fatty acid metabolism (Al-Momani et al., 2011).
- Myocardial Fatty Acid Metabolism : 15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid is synthesized as a PET probe for assessing myocardial fatty acid metabolism. This tracer demonstrates significant uptake in the heart, offering potential for clinical PET tracer use in assessing abnormal myocardial fatty acid metabolism (Tu et al., 2010).
- Iodine-123-labeled Fatty Acids : Iodine-123-labelled fatty acids, including 15-(p-iodophenyl)pentadecanoic acid (IPPA), are used for single-photon emission tomography in heart disease studies. These tracers reflect alterations in important parameters of metabolism, useful for patient management or therapy planning (Knapp & Kropp, 1995).
Cardiovascular Health Research
Studies on pentadecanoic acid have also contributed to our understanding of cardiovascular health and dietary impacts.
- Biomarkers of Dairy Fat Intake : Serum pentadecanoic acid (15:0), a biomarker of dairy fat intake, has been studied for its association with cardiovascular disease (CVD) and all-cause mortality. Higher levels of 15:0 are found to be inversely associated with CVD risk, providing insights into the impact of dietary fats on cardiovascular health (Trieu et al., 2021).
- Intake of Milk Fat and Metabolic Risk Factors : The relation between intake of milk fat and cardiovascular disease risk factors has been explored using pentadecanoic acid as a marker. This research helps in understanding the dietary influences on heart health (Smedman et al., 1999).
Mechanism of Action
Target of Action
Pentadecanoic acid (C15:0) is an essential odd-chain saturated fatty acid . It primarily targets AMPK and mTOR , both of which are core components of the human longevity pathway . AMPK is an enzyme that plays a role in cellular energy homeostasis, largely to activate glucose and fatty acid uptake and oxidation when cellular energy is low . mTOR is a central regulator of cell growth and proliferation .
Mode of Action
Pentadecanoic acid (C15:0) activates AMPK and inhibits mTOR . By activating AMPK, it helps to maintain energy balance within cells. On the other hand, by inhibiting mTOR, it can potentially slow down cell growth and proliferation .
Biochemical Pathways
The activation of AMPK and inhibition of mTOR by C15:0 affects various biochemical pathways. These include anti-inflammatory pathways, antifibrotic pathways, and anticancer activities . The compound has broad activities relevant to protecting cardiometabolic, immune, and liver health .
Result of Action
Pentadecanoic acid (C15:0) has dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . It has been found to have clinically relevant activities across numerous human cell-based systems that were broader and safer than EPA, a leading omega-3 fatty acid . At certain concentrations, C15:0’s activities paralleled common therapeutics for mood disorders, microbial infections, and cancer .
Future Directions
Pentadecanoic acid has shown promising results in cell-based activities, with potential implications for longevity and healthspan . Its activities were found to be broader and safer than EPA, a leading omega-3 fatty acid . These studies further support the emerging role of Pentadecanoic acid as an essential fatty acid . Future research may continue to explore these potential benefits and applications.
properties
IUPAC Name |
15,15,15-trideuteriopentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEPLUUGTLDZJY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentadecanoic-15,15,15-D3 acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


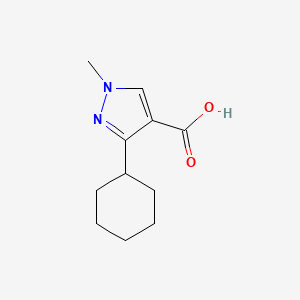
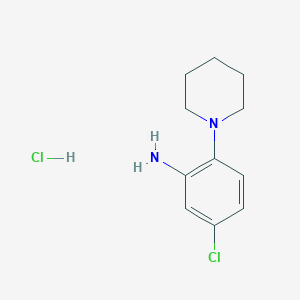
![N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419019.png)
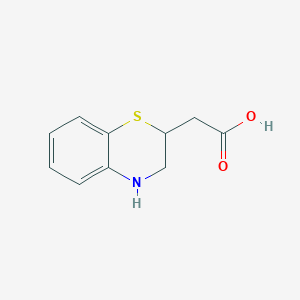


![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine](/img/structure/B1419023.png)

![(S)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B1419026.png)
